(2S,4R)-4-Ethyl-L-proline Hydrochloride
Description
(2S,4R)-4-Ethyl-L-Proline Hydrochloride (C₇H₁₃NO₂·HCl, MW 179.64) is a chiral proline derivative characterized by an ethyl substituent at the 4-position of the pyrrolidine ring and an (S,R) stereochemical configuration. Its structure includes a carboxylic acid group at position 2 and a secondary amine at position 1, with the hydrochloride salt enhancing solubility in polar solvents . The compound is synthesized via stereoselective methods, achieving >95% purity (HPLC) , and is stored at -20°C to maintain stability.
Properties
Molecular Formula |
C₇H₁₄ClNO₂ |
|---|---|
Molecular Weight |
179.64 |
Synonyms |
(2S-trans)-4-Ethyl proline Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Alkyl vs. Hydroxyl vs. Sulfanyl Groups
(a) (2S,4R)-4-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
- Structure : Differs by a methyl group (vs. ethyl) at the 4-position.
- Properties : Lower molecular weight (165.62 vs. 179.64) and reduced lipophilicity due to the shorter alkyl chain. The methyl analog exhibits similar stereochemical rigidity but weaker hydrophobic interactions in biological systems .
- Applications : Used in peptide modifications where moderate steric hindrance is required.
(b) (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate Derivatives
- Examples : Methyl and ethyl esters (e.g., trans-4-Hydroxy-L-proline ethyl ester hydrochloride, ).
- Key Differences : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in aqueous media compared to the ethyl-substituted proline. For instance, cis-4-hydroxy-L-proline hydrochloride (CAS 441067-49-8) forms intramolecular hydrogen bonds, influencing its crystal packing .
- Synthesis : Hydroxyl-containing derivatives often require protection/deprotection strategies during synthesis, increasing step complexity compared to alkyl-substituted analogs .
(c) (2S,4R)-4-Sulfanylpyrrolidine-2-carboxylic Acid Hydrochloride
- Structure : Features a sulfanyl (-SH) group at position 4 (CAS 1067189-36-9).
- Reactivity : The sulfanyl group participates in disulfide bond formation and metal coordination, enabling applications in chelation therapy or redox-active peptide design. However, it is more prone to oxidation than the ethyl substituent .
Steric and Electronic Effects: Cyclohexyl vs. Ethyl Substituents
(4S)-4-Cyclohexyl-L-Proline Hydrochloride
- Structure: A bulky cyclohexyl group replaces the ethyl chain (C₁₁H₂₀ClNO₂, MW 233.74).
- Impact : The cyclohexyl group increases steric hindrance, reducing conformational flexibility and enhancing lipophilicity (logP ~1.5 vs. ~0.8 for ethyl). This makes it suitable for membrane-permeable peptide analogs .
- Crystallography : Bulkier substituents alter crystal packing; cyclohexyl derivatives exhibit orthogonal space groups (e.g., P2₁2₁2₁) with distinct hydrogen-bonding networks .
Data Tables
Table 1: Physicochemical Comparison
*Predicted using ChemSpider data.
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